3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is an organic compound that features a quinoline core substituted with a propyl group at the 1-position and a sulfonyl group attached to a 4-fluorophenyl ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group can be introduced through the reaction of the quinoline derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce sulfides or thiols.
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, allowing the compound to interact with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to a 4-fluorophenyl ring.
Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine or quinine.
Uniqueness
3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and fluorine groups can enhance its reactivity and potential biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEBUAFBHNZHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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